![molecular formula C23H16ClF3N4O2 B2533048 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-(3-phenoxyphenyl)-1H-pyrazole-4-carboxamide CAS No. 2085690-20-4](/img/structure/B2533048.png)
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-(3-phenoxyphenyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-(3-phenoxyphenyl)-1H-pyrazole-4-carboxamide is a derivative of the 1H-pyrazole-5-carboxamide family. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related pyrazole carboxamide compounds, which can provide insights into the chemical behavior and potential applications of the compound .
Synthesis Analysis
The synthesis of related pyrazole carboxamide compounds involves multiple steps, including functionalization reactions and amidation. For instance, the synthesis of 1H-pyrazole-3-carboxamide derivatives is achieved by reacting acid chloride with amines, as described in the first paper, where a good yield of 69% was reported for the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide via reaction with 2,3-diaminopyridine . Similarly, the third paper discusses the synthesis of novel 3-chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds through a process involving hydrazinolysis, cyclization, chlorination, oxidation, and hydrolysis, followed by acyl chlorination and amidation . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structures of synthesized pyrazole carboxamide compounds are typically confirmed using spectroscopic methods such as IR, 1H NMR, and HRMS. For example, the second paper details the structural determination of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides using these techniques . These methods would likely be applicable for confirming the structure of the compound under analysis.
Chemical Reactions Analysis
The reactivity of pyrazole carboxamide compounds can vary depending on the substituents present on the pyrazole ring. The first paper describes a reaction where the acid chloride of a pyrazole carboxylic acid reacts with 2,3-diaminopyridine to form a carboxamide, and under different conditions, an imidazo[4,5-b]pyridine derivative . This indicates that the compound may also undergo various functionalization reactions depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole carboxamide derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the pyrazole core and the nature of the amide linkage. The biological activities of these compounds, as mentioned in the second and fourth papers, include insecticidal, fungicidal, antibacterial, anti-inflammatory, and antioxidant properties, which are evaluated using various biological assays . These properties are crucial for the potential application of the compound in pharmaceuticals or as an agrochemical.
Aplicaciones Científicas De Investigación
Glycine Transporter Inhibition
This chemical compound has been studied for its potential as a glycine transporter 1 (GlyT1) inhibitor, which is relevant in the context of central nervous system disorders. For instance, Yamamoto et al. (2016) identified structurally diverse compounds, including those related to the given chemical, that exhibit potent GlyT1 inhibitory activity. These compounds were evaluated using central nervous system multiparameter optimization (CNS MPO) as a drug-likeness guideline, showcasing their potential for therapeutic applications (Yamamoto et al., 2016).
Anticancer Properties
Compounds structurally related to "1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-(3-phenoxyphenyl)-1H-pyrazole-4-carboxamide" have been tested for their anticancer properties. For example, Bonacorso et al. (2003) synthesized and analyzed copper(II) chloride adducts of similar ligands for their potential as anticancer drugs (Bonacorso et al., 2003).
Antifungal and Anticonvulsant Activities
Some derivatives of this chemical have been synthesized and evaluated for their antifungal and anticonvulsant activities. Wu et al. (2012) synthesized N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives, demonstrating moderate to excellent antifungal activities against various phytopathogenic fungi (Wu et al., 2012). Additionally, Ahsan et al. (2013) explored the anticonvulsant activity of similar analogues, identifying compounds with significant activity in seizure models (Ahsan et al., 2013).
Heterocyclic Chemistry and Drug Design
The versatility of this compound is further demonstrated in its use as a precursor for the synthesis of heterocyclic compounds, which are crucial in drug design and development. For example, Gad-Elkareem et al. (2011) utilized related compounds for the synthesis of novel thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, highlighting their antimicrobial activities (Gad-Elkareem et al., 2011).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s common for such compounds to interact with specific proteins or enzymes that play crucial roles in the biological processes of organisms .
Mode of Action
It’s often the case that such compounds bind to their targets, leading to changes in the target’s function .
Pharmacokinetics
These properties greatly influence the bioavailability of the compound .
Result of Action
It’s often the case that such compounds lead to changes at the molecular and cellular levels .
Propiedades
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-(3-phenoxyphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClF3N4O2/c1-14-19(13-29-31(14)21-20(24)10-15(12-28-21)23(25,26)27)22(32)30-16-6-5-9-18(11-16)33-17-7-3-2-4-8-17/h2-13H,1H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTCIUZLUTVGOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-pyridin-2-ylethyl)piperidine-3-carboxamide](/img/structure/B2532966.png)
![3-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/no-structure.png)
![1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2532969.png)
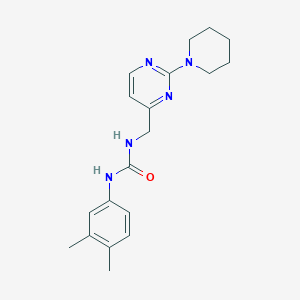
![N-benzyl-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2532974.png)
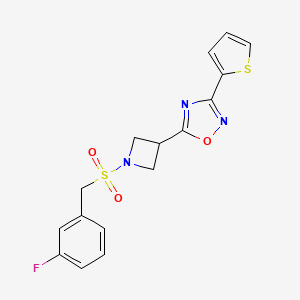
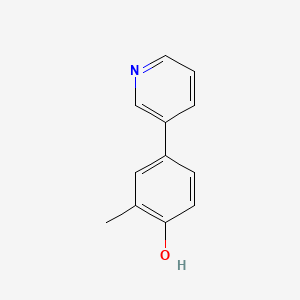
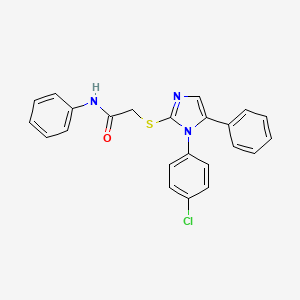

![(5-(Aminomethyl)bicyclo[3.2.2]nonan-1-yl)methanol hydrochloride](/img/structure/B2532984.png)
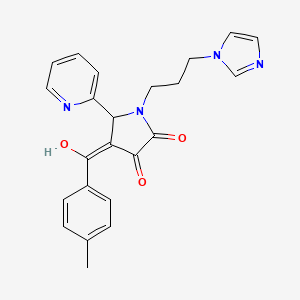
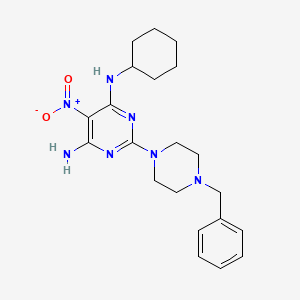
![2-Chloro-1-(1-ethylspiro[6,7-dihydroimidazo[4,5-c]pyridine-4,4'-oxane]-5-yl)ethanone](/img/structure/B2532988.png)